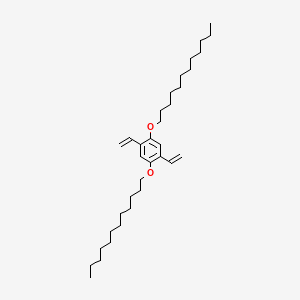
1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene is an organic compound with the molecular formula C6F5SeN3. This compound is characterized by the presence of an azido group (-N3) and a selanyl group (-Se) attached to a pentafluorobenzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
The synthesis of 1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with selenium and azide sources under controlled conditions. One common method includes the reaction of pentafluorobenzene with selenium tetrachloride (SeCl4) to form a selanyl intermediate, which is then treated with sodium azide (NaN3) to introduce the azido group . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The selanyl group can be oxidized to form selenoxides or reduced to selenides, depending on the reagents and conditions used.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4), oxidizing agents like hydrogen peroxide (H2O2), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to form stable triazole linkages via cycloaddition reactions makes it useful in bioconjugation and labeling studies.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the design of novel therapeutic agents.
Industry: Its unique chemical properties are exploited in the production of high-performance polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene involves its ability to undergo various chemical transformations due to the presence of reactive azido and selanyl groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, while the selanyl group can be involved in redox reactions. These transformations are facilitated by the electron-withdrawing nature of the pentafluorobenzene ring, which stabilizes the intermediates and transition states during reactions .
Comparación Con Compuestos Similares
1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene can be compared with other similar compounds such as:
1-Azido-2,3,4,5,6-pentafluorobenzene: Lacks the selanyl group, making it less versatile in redox reactions but still useful in cycloaddition reactions.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a bromine atom instead of an azido or selanyl group, leading to different reactivity and applications.
2,3,4,5,6-Pentafluorothiophenol: Contains a thiol group, which imparts different chemical properties and reactivity compared to the azido and selanyl groups.
Propiedades
Número CAS |
385808-66-2 |
|---|---|
Fórmula molecular |
C6F5N3Se |
Peso molecular |
288.05 g/mol |
Nombre IUPAC |
1-azidoselanyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C6F5N3Se/c7-1-2(8)4(10)6(15-14-13-12)5(11)3(1)9 |
Clave InChI |
HIQPQQRLLYRXCK-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)[Se]N=[N+]=[N-])F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


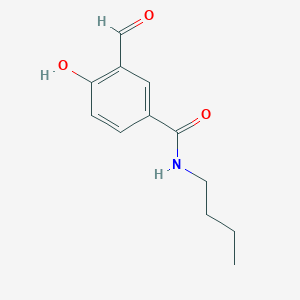
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
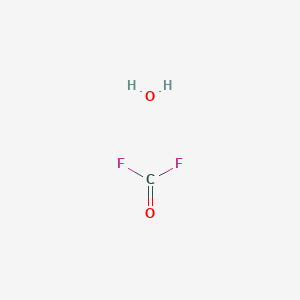
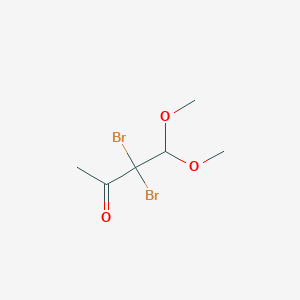
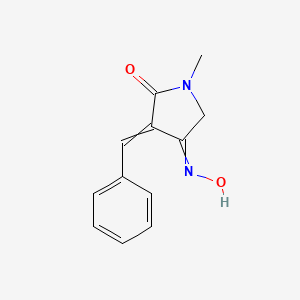
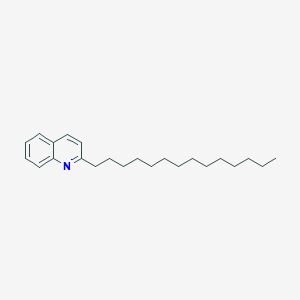
![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
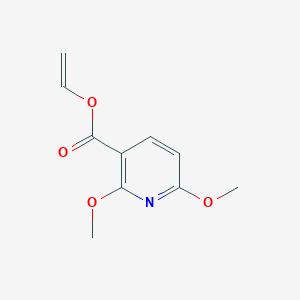
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)
